1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
The compound “1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a triazolo-pyrimidine ring, and a thiophene ring .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step protocols. For instance, the synthesis of a related compound, “2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, was carried out in ethanol at room temperature .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The International Chemical Identifier (InChI) for a similar compound is "InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2" .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For example, a related compound, “2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, has a molecular weight of 464.02 .Scientific Research Applications
Cytotoxicity Studies
In the realm of cancer research, derivatives of our compound have been synthesized and evaluated for their cytotoxic activity. These derivatives contain a (piperazin-1-yl)methanone moiety. Researchers have screened them against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The goal is to identify potential anticancer agents that selectively inhibit tumor growth .
AKR1C3 Inhibition
The morpholino (phenylpiperazin-1-yl)methanones, structurally related to our compound, have been investigated as inhibitors of AKR1C3 (aldo-keto reductase 1C3). AKR1C3 plays a role in steroid metabolism and is associated with hormone-related cancers. These inhibitors show isoform-selective activity against AKR1C3, making them promising candidates for cancer therapy .
Future Directions
properties
IUPAC Name |
12-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O2S/c1-16(2)15-30-23(33)22-19(9-14-34-22)31-20(26-27-24(30)31)7-8-21(32)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTWPNPSJIGWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
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